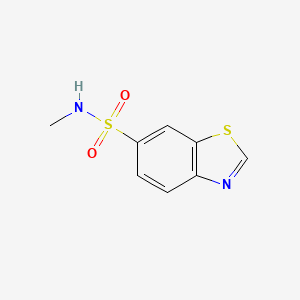

N-methyl-1,3-benzothiazole-6-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2S2 |

|---|---|

Molecular Weight |

228.3 g/mol |

IUPAC Name |

N-methyl-1,3-benzothiazole-6-sulfonamide |

InChI |

InChI=1S/C8H8N2O2S2/c1-9-14(11,12)6-2-3-7-8(4-6)13-5-10-7/h2-5,9H,1H3 |

InChI Key |

OMDJXJYQHIOJOQ-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)N=CS2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methyl 1,3 Benzothiazole 6 Sulfonamide and Its Analogues

Precursor Synthesis of the 1,3-Benzothiazole-6-sulfonamide (B1500267) Core

The foundational step in the synthesis of N-methyl-1,3-benzothiazole-6-sulfonamide is the construction of the 1,3-benzothiazole-6-sulfonamide core. A common precursor for this is 2-amino-1,3-benzothiazole-6-sulfonamide (B100466).

A widely employed method for the synthesis of this precursor involves the reaction of p-aminosulfonamide with potassium thiocyanate (KSCN) in the presence of a halogen, typically bromine, in glacial acetic acid. The reaction is generally carried out at low temperatures (0–10 °C) to control the reactivity of bromine and ensure selective thiocyanation at the position ortho to the amino group of the p-aminosulfonamide. This is followed by an intramolecular cyclization to form the benzothiazole (B30560) ring. The resulting hydrochloride salt is then neutralized to yield 2-amino-1,3-benzothiazole-6-sulfonamide researchgate.netnih.gov.

The general reaction scheme is as follows: p-aminosulfonamide + KSCN + Br₂ → 2-amino-1,3-benzothiazole-6-sulfonamide

Detailed research has focused on optimizing the reaction conditions to improve yields and purity of the final product. Key parameters include the precise control of temperature during the addition of bromine and the molar ratios of the reactants.

N-Methylation and Further Derivatization Strategies on the Sulfonamide Moiety

Once the 1,3-benzothiazole-6-sulfonamide core is synthesized, the next crucial step is the N-methylation of the sulfonamide group. Various strategies exist for the N-alkylation of sulfonamides, which can be adapted for the methylation of the benzothiazole-6-sulfonamide core.

A general and effective method involves the deprotonation of the sulfonamide nitrogen with a suitable base, followed by reaction with a methylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are frequently used as methylating agents. The choice of solvent is critical and often includes polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.

For instance, a general procedure for the N-alkylation of sulfonamides involves treating the primary sulfonamide with a base like calcium hydride in DMF, followed by the addition of an alkylating agent nih.gov. This method can be applied to the N-methylation of 1,3-benzothiazole-6-sulfonamide.

| Starting Material | Base | Methylating Agent | Solvent | Temperature | Reference |

| Primary Sulfonamide | CaH₂ | Methyl Iodide | DMF | 50-55 °C | nih.gov |

| Primary Sulfonamide | K₂CO₃ | Dimethyl Sulfate | Acetonitrile | Reflux | General Method |

Further derivatization of the sulfonamide moiety can be achieved by employing various other alkyl or aryl halides, allowing for the synthesis of a diverse library of N-substituted 1,3-benzothiazole-6-sulfonamides.

Classical and Modern Reaction Pathways for Benzothiazole Sulfonamide Synthesis

The synthesis of the benzothiazole sulfonamide scaffold can be approached through various classical and modern reaction pathways, including multi-step protocols and more efficient one-pot or cascade reactions.

Traditional syntheses of complex benzothiazoles often involve multi-step sequences. These protocols offer a high degree of control over the introduction of various functional groups. A representative multi-step synthesis of a functionalized benzothiazole might involve the following sequence of reactions:

Protection of functional groups: An initial step may involve the protection of reactive groups on the starting aniline derivative to prevent unwanted side reactions.

Nitration/Halogenation: Introduction of a nitro or halo group at a specific position on the aromatic ring.

Reduction of the nitro group: Conversion of the nitro group to an amino group, which is essential for the subsequent cyclization.

Thiocyanation or reaction with a sulfur source: Introduction of a sulfur-containing group ortho to the amino group.

Cyclization: Formation of the thiazole (B1198619) ring to yield the benzothiazole core.

Sulfonylation: Introduction of the sulfonamide group at the desired position.

Deprotection: Removal of any protecting groups to yield the final product.

Modern synthetic chemistry emphasizes efficiency and atom economy, leading to the development of one-pot and cascade reactions for the synthesis of benzothiazole sulfonamides. These methods combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing solvent waste and purification efforts.

One such approach is the condensation of 2-aminothiophenols with various electrophiles. For example, 2-aminothiophenol can react with aldehydes, carboxylic acids, or acyl chlorides in a one-pot manner to form 2-substituted benzothiazoles mdpi.comnih.gov. If the starting 2-aminothiophenol is substituted with a sulfonamide group at the 4-position (which corresponds to the 6-position of the resulting benzothiazole), this provides a direct route to the desired scaffold.

Another innovative one-pot strategy involves the ortho-lithiation of cyclic aryl sulfonamides, which can then undergo cyclization to form fused benzothiazoline structures nih.gov. While not directly yielding the target compound, this demonstrates the power of cascade reactions in constructing related heterocyclic systems.

| Reaction Type | Reactants | Key Features | Reference |

| One-Pot Condensation | 2-Aminothiophenol, Aldehyde/Carboxylic Acid | Direct formation of 2-substituted benzothiazoles | mdpi.comnih.gov |

| Cascade Reaction | Cyclic Aryl Sulfonamide | ortho-Lithiation followed by cyclization | nih.gov |

| One-Pot Three-Component | Thiols, Oxalyl Chloride, 2-Aminothiophenol | Simultaneous formation of C-N and C-S bonds | mdpi.comnih.gov |

Advanced Reaction Conditions and Catalytic Systems in Benzothiazole Sulfonamide Synthesis

The synthesis of benzothiazole sulfonamides has been significantly advanced by the introduction of novel reaction conditions and highly efficient catalytic systems. These advancements aim to increase reaction rates, improve yields, and enhance selectivity.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating mdpi.comairo.co.in. The condensation of 2-aminothiophenol with various reagents can be effectively accelerated under microwave irradiation.

A variety of catalytic systems have been developed to promote the synthesis of benzothiazoles. These include:

Acid Catalysts: Simple acid catalysts like a mixture of H₂O₂/HCl can efficiently catalyze the condensation of 2-aminothiophenol with aldehydes at room temperature mdpi.comnih.gov.

Metal Catalysts: Transition metal catalysts, such as those based on manganese and iridium, have been shown to be effective for the N-alkylation of sulfonamides with alcohols, offering a green alternative to traditional alkylating agents acs.orgacs.org.

Nanocatalysts: Nanorod-shaped ionogels have been utilized as recyclable catalysts for the synthesis of 2-substituted benzothiazoles in solvent-free conditions, providing high yields in short reaction times mdpi.com.

| Catalyst/Condition | Reaction Type | Advantages | Reference |

| Microwave Irradiation | Condensation | Reduced reaction times, improved yields | mdpi.comairo.co.in |

| H₂O₂/HCl | Condensation | Mild conditions, high yields | mdpi.comnih.gov |

| Manganese PNP Pincer Complex | N-Alkylation of Sulfonamides | Use of alcohols as alkylating agents, high yields | acs.org |

| Iridium(I) NHC Complex | N-Methylation of Amines | High conversion and selectivity | acs.org |

| Nanorod-shaped Ionogel | Condensation | Solvent-free, recyclable catalyst, high yields | mdpi.com |

Green Chemistry Approaches and Sustainable Synthetic Practices

The principles of green chemistry are increasingly being applied to the synthesis of benzothiazole derivatives to minimize the environmental impact of chemical processes. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient methods airo.co.in.

Key green chemistry strategies in the synthesis of benzothiazole sulfonamides include:

Use of Greener Solvents: Water is an ideal green solvent, and several methods have been developed for benzothiazole synthesis in aqueous media. Ethanol is another environmentally benign solvent that has been used effectively mdpi.com.

Solvent-Free Reactions: Conducting reactions under solvent-free conditions is a highly desirable green approach, as it eliminates solvent waste. The reaction of 2-aminothiophenol with benzoyl chlorides can be performed efficiently at room temperature without any solvent researchgate.net.

Energy Efficiency: As mentioned earlier, microwave-assisted synthesis is an energy-efficient method that can significantly reduce reaction times and energy consumption compared to conventional heating airo.co.in.

Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. Nanocatalysts and solid-supported catalysts offer the advantage of easy separation from the reaction mixture and can be reused multiple times, reducing waste and cost mdpi.com.

Atom Economy: One-pot and cascade reactions contribute to the principles of green chemistry by maximizing the incorporation of starting materials into the final product, thus improving atom economy mdpi.commdpi.com.

The integration of these sustainable practices not only reduces the environmental footprint of synthesizing this compound and its analogues but also often leads to more efficient and cost-effective processes.

Spectroscopic and Advanced Analytical Characterization of N Methyl 1,3 Benzothiazole 6 Sulfonamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed. For N-methyl-1,3-benzothiazole-6-sulfonamide, specific chemical shifts (δ) are anticipated for each unique proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole (B30560) ring, the N-methyl protons, and the sulfonamide (NH) proton. Protons on the benzothiazole ring typically appear in the aromatic region (δ 7.0–8.5 ppm). arabjchem.orgresearchgate.net The signal for the N-methyl group protons is expected to be a singlet in the upfield region, while the sulfonamide proton often appears as a broad singlet that is exchangeable with D₂O. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the benzothiazole ring are expected to resonate in the aromatic region (δ 110–160 ppm). arabjchem.org The N-methyl carbon would appear at a much higher field. arabjchem.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzothiazole Aromatic Protons | 7.0 - 8.5 (multiplets) | 110 - 160 |

| N-CH₃ | ~2.5 (singlet) | ~25 - 35 |

| SO₂NH | Variable, broad singlet | Not Applicable |

Note: Predicted values are based on data from analogous structures reported in scientific literature. arabjchem.orgjapsonline.com

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display characteristic absorption bands confirming its key structural features.

Key expected vibrational frequencies include the N-H stretching of the sulfonamide group, the asymmetric and symmetric stretching of the S=O bonds, the C=N stretching of the thiazole (B1198619) ring, and various vibrations associated with the aromatic benzene (B151609) ring. japsonline.comekb.eg Specifically, the sulfonamide moiety is characterized by strong asymmetric and symmetric SO₂ stretching vibrations typically found in the ranges of 1399–1301 cm⁻¹ and 1199–1101 cm⁻¹, respectively. japsonline.com The N-H stretch for the sulfonamide group is anticipated around 3399–3101 cm⁻¹. japsonline.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3100 - 3400 |

| C-H (Aromatic) | Stretching | > 3000 |

| C=N (Thiazole ring) | Stretching | ~1600 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1300 - 1400 |

| S=O (Sulfonamide) | Symmetric Stretching | 1100 - 1200 |

Note: Wavenumbers are based on data from structurally related benzothiazole sulfonamide compounds. japsonline.comekb.eg

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragments are detected.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. The fragmentation pattern would likely involve the cleavage of the sulfonamide group, with potential losses of SO₂, CH₃NH, or the entire N-methylsulfonamide moiety, providing confirmatory evidence for the compound's structure. arabjchem.orgekb.eg Analysis of related structures shows common fragmentation pathways involving the stable benzothiazole core. arabjchem.org

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore and Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure and conjugated systems. The benzothiazole ring system acts as a chromophore, responsible for absorbing light in the UV region.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of π→π* transitions associated with the aromatic and heterocyclic ring systems. researchgate.net Studies on similar Schiff bases derived from 2-aminobenzothiazole (B30445) show that benzene rings typically exhibit two bands around 200 nm and 250 nm due to π→π* transitions. researchgate.net An additional band, often at a longer wavelength (300-350 nm), can be attributed to the n→π* transition of the azomethine (C=N) group within the thiazole ring. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Electronic Transition | Associated Chromophore | Expected Wavelength Range (nm) |

| π→π | Benzene Ring | ~200 - 260 |

| n→π | Azomethine (C=N) | ~300 - 350 |

Note: Wavelengths are based on data from analogous 2-aminobenzothiazole derivatives. researchgate.net

X-Ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related compounds provides valuable insights into its likely solid-state conformation.

For instance, the crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide reveals that the benzothiazole and sulfonamide-containing ring systems are not coplanar, with an interplanar angle of 40.71°. researchgate.net Similarly, the structure of N-[6-amino-5-(benzo[d]thiazol-2-yl)-3-cyano-4-methylsulfanyl-2-oxo-1,2-dihydropyridin-1-yl]-4-methylbenzenesulfonamide shows an interplanar angle of 39.86 (4)° between the toluenesulfonamide ring and the benzothiazole ring system. iucr.org In these related structures, the solid-state packing is often stabilized by intermolecular hydrogen bonds, typically involving the sulfonamide N-H group and oxygen or nitrogen atoms, forming extended networks like ribbons or layers. researchgate.netnih.gov These findings suggest that this compound would likely adopt a non-planar conformation in the solid state, with hydrogen bonding playing a key role in its crystal packing.

Computational and Theoretical Investigations of N Methyl 1,3 Benzothiazole 6 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO analysis) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine a molecule's optimized geometry and electronic structure. nih.govmdpi.com Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability. mdpi.comsciencepub.net A smaller energy gap suggests that a molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. mdpi.com

Table 1: Representative Quantum Chemical Parameters for Benzothiazole (B30560) Derivatives

| Parameter | Significance | Typical Value Range for Benzothiazoles |

|---|---|---|

| EHOMO (eV) | Electron-donating ability | -6.6 to -6.9 eV |

| ELUMO (eV) | Electron-accepting ability | -2.0 to -2.3 eV |

| Energy Gap (ΔE) (eV) | Chemical reactivity and stability | 4.4 to 4.8 eV |

Data derived from computational studies on related benzothiazole structures. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in structure-based drug design, helping to elucidate the binding mode and estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.govmdpi.com For benzothiazole-6-sulfonamide derivatives, the primary biological targets investigated are the human carbonic anhydrase (hCA) isoforms. nih.gov

A series of novel 2-aminobenzothiazole (B30445) derivatives bearing a sulfonamide group at position 6 have been designed and computationally evaluated as inhibitors of four hCA isoforms: the cytosolic CA I and II, and the tumor-associated CA IX and XII. nih.gov Docking studies consistently show that the sulfonamide moiety is crucial for binding. The deprotonated sulfonamide group coordinates directly with the catalytic Zn(II) ion in the active site of the enzyme. nih.govresearchgate.net The benzothiazole ring and its substituents then extend into the hydrophilic and hydrophobic pockets of the active site, forming additional hydrogen bonds and van der Waals interactions with key amino acid residues like Gln92, His94, Thr199, and Pro202. researchgate.netrsc.org These interactions anchor the inhibitor and determine its potency and isoform selectivity. nih.gov

Docking studies on a library of benzothiazole-6-sulfonamides against CA IX and CA XII revealed binding energies ranging from -48 to -56 kcal/mol for CA IX and -57 to -68 kcal/mol for CA XII, indicating potent inhibition. researchgate.net These in silico findings correlate well with experimental inhibition constants (KI), which are often in the low nanomolar range. nih.gov

Table 2: Molecular Docking Results of Benzothiazole-6-Sulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound Class | Target Isoform | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Benzothiazole-6-sulfonamides | hCA IX | -11.7 to -13.2 | -48.0 to -56.6 | Zn(II), His94, His96, His119, Thr199, Pro202 |

| Benzothiazole-6-sulfonamides | hCA XII | -12.6 to -14.8 | -57.2 to -68.3 | Zn(II), Gln92, His94, Thr199, Trp209 |

Data is representative of studies on various 2-substituted benzothiazole-6-sulfonamides. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex, observe conformational changes, and analyze the persistence of key interactions within a simulated physiological environment. rsc.orgnih.gov

For complexes of sulfonamide inhibitors with carbonic anhydrase, MD simulations are performed to validate the docking poses. rsc.orgnih.gov A key metric analyzed is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period (e.g., 100 nanoseconds). A stable RMSD value, typically fluctuating within 1–3 Å, indicates that the complex has reached equilibrium and remains stable. nih.gov

Further analysis of Root Mean Square Fluctuation (RMSF) for individual amino acid residues can identify which parts of the protein remain rigid and which are flexible upon ligand binding. rsc.org MD simulations confirm that the crucial interactions predicted by docking, such as the coordination to the zinc ion and hydrogen bonds with active site residues, are maintained throughout the simulation, providing stronger evidence for the proposed binding mode. nih.govnih.gov

In Silico Predictions for Biological Activity Profiling and Drug Likeness

Before a compound is synthesized, its potential as a drug candidate can be evaluated using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools. mdpi.comresearchgate.net These tools assess "drug-likeness" based on established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on physicochemical properties. mdpi.com

The key parameters evaluated include:

Molecular Weight (MW): Should be ≤ 500 g/mol .

LogP (lipophilicity): Should be ≤ 5.

Hydrogen Bond Donors (HBD): Should be ≤ 5.

Hydrogen Bond Acceptors (HBA): Should be ≤ 10.

Computational studies on various benzothiazole sulfonamide derivatives have shown that they generally exhibit favorable drug-like properties. mdpi.comnih.gov Another important parameter is the Topological Polar Surface Area (TPSA), which is a predictor of drug permeability. A TPSA value of less than 140 Ų is generally associated with good oral bioavailability. mdpi.comnih.gov In silico predictions for benzothiazole sulfonamides typically show TPSA values within this acceptable range, suggesting they are good candidates for development as orally administered drugs. mdpi.com

Table 3: Predicted Drug-Likeness Properties for Benzothiazole Sulfonamide Derivatives

| Property | Lipinski's Rule Guideline | Predicted Status for Benzothiazole Sulfonamides |

|---|---|---|

| Molecular Weight | ≤ 500 g/mol | Compliant |

| LogP | ≤ 5 | Compliant |

| Hydrogen Bond Donors | ≤ 5 | Compliant |

| Hydrogen Bond Acceptors | ≤ 10 | Compliant |

| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Compliant |

These predictions are based on general findings for the benzothiazole sulfonamide scaffold. mdpi.comnih.gov

Structure Activity Relationship Sar Studies for N Methyl 1,3 Benzothiazole 6 Sulfonamide Derivatives

Influence of N-Substitution on the Sulfonamide Moiety on Bioactivity

The sulfonamide (-SO₂NH₂) group is a critical pharmacophore in many biologically active molecules, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. researchgate.net Modification of the sulfonamide nitrogen (N-substitution) can profoundly impact a compound's biological activity by altering its acidity, hydrogen bonding capacity, and steric profile.

In the context of benzothiazole-6-sulfonamides, the primary sulfonamide (where R=H in -SO₂NHR) is often essential for potent inhibition of enzymes like carbonic anhydrase, as the NH₂ group coordinates with the zinc ion in the active site. researchgate.netnih.gov However, N-substitution can be explored to modulate selectivity or other properties. For instance, in related thiazole (B1198619) sulfonamides, N-alkylation (e.g., with benzyl (B1604629) or allyl groups) has been investigated. nih.gov Such substitutions can alter the compound's interaction with the enzyme's active site. While direct N-methylation (as in N-methyl-1,3-benzothiazole-6-sulfonamide) might decrease binding to certain targets that prefer a primary sulfonamide, it can enhance activity for other targets or improve properties like cell permeability.

Studies on related sulfonamides derived from carvacrol (B1668589) showed that substituting the sulfonamide hydrogen with cyclic moieties (like morpholine) or an amine group (hydrazine) resulted in significant variations in acetylcholinesterase (AChE) inhibitory activity. nih.gov The morpholine-derived sulfonamide was the most active, while the hydrazine (B178648) derivative was the least active in the series, though still more potent than the parent compound. nih.gov This indicates that the nature of the N-substituent is a key determinant of potency, influencing how the molecule fits into and interacts with the target's binding pocket.

Effects of Substitutions on the Benzothiazole (B30560) Ring System (e.g., at positions 2, 4, 5, 6, 7)

The benzothiazole ring is a versatile scaffold with multiple positions (2, 4, 5, 6, and 7) available for substitution, allowing for fine-tuning of a derivative's biological profile. pharmacyjournal.inbenthamscience.com The electronic and steric properties of substituents on this ring system can dictate the molecule's potency and spectrum of activity.

Position 2: This is one of the most frequently modified positions.

Amino Group: The 2-amino group is a common feature and serves as an attachment point for various side chains and linkers, leading to compounds with anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netumich.edu

Phenyl Groups: Attaching substituted or unsubstituted phenyl groups at the C-2 position has been shown to yield compounds with significant anticancer and anti-inflammatory properties. pharmacyjournal.in

Position 6: As the position of the key sulfonamide group in the parent compound, other substitutions here are also critical.

Halogens: The introduction of halogen atoms can significantly enhance bioactivity. For example, a chlorine atom at the 6th position was found to notably increase bioactivity in a series of anticancer agents when compared to a fluorine substitution at the 5th position. nih.gov

Electron-donating/withdrawing groups: Studies on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides for antidiabetic activity showed that substituents like -H, -Cl, -F, and -CH₃ at position 6 all resulted in active compounds. nih.gov In another study, the introduction of groups like fluorine (F), nitro (NO₂), and methyl (CH₃) at the 6-position influenced anticonvulsant activity. researchgate.net

Other Positions:

Substitutions at positions 4, 5, and 7 are also used to modulate activity. Replacing hydrogen with chlorine or fluorine at the 5th position can increase a compound's potency. pharmacyjournal.in The presence of a nitro group (NO₂) on the benzothiazole ring has also been noted for its contribution to biological effects. nih.govresearchgate.net

The following table summarizes the observed effects of various substitutions on the benzothiazole ring:

| Position | Substituent | Observed Effect on Bioactivity |

| 2 | Substituted Phenyl Groups | Anticancer, Anti-inflammatory activity. pharmacyjournal.in |

| 2 | Amino Group | Common anchor for linkers to confer diverse activities. researchgate.netumich.edu |

| 5 | -F (Fluorine) | Increased potency. pharmacyjournal.in |

| 6 | -Cl (Chlorine) | Notable increase in anticancer and anti-inflammatory activity. nih.gov |

| 6 | -NO₂ (Nitro) | Contributes to significant bioactivity. nih.govresearchgate.net |

| 6 | -CH₃ (Methyl) | Maintained or enhanced anticonvulsant and antidiabetic activity. nih.govresearchgate.net |

Role of Linker Chemistry and Terminal Group Modifications in Efficacy and Selectivity

Connecting functional terminal groups to the benzothiazole scaffold via a chemical linker is a powerful strategy for developing highly potent and selective therapeutic agents. nih.gov The linker's nature (e.g., its length, flexibility, and chemical bonds) and the terminal group's structure are pivotal in determining how the molecule interacts with its biological target. nih.govnih.gov

A prominent example involves a series of benzothiazole-6-sulfonamides designed as carbonic anhydrase (CA) inhibitors. researchgate.netnih.gov In this series, the 2-amino group of the benzothiazole core was first acylated with chloroacetyl chloride to introduce a reactive linker. This linker was then used to attach various sulfur and nitrogen nucleophiles as terminal groups, including pyrazole (B372694) and pyrazolopyrimidine moieties. researchgate.netnih.gov

The results demonstrated that both the linker and the terminal groups were critical for potency and selectivity against different CA isoforms (hCA I, II, IX, and XII).

Amide Linker: The N-acylated linker (-NH-CO-CH₂-) proved effective for positioning the terminal groups for optimal interaction with the enzyme active site.

Terminal Groups: The introduction of heterocyclic terminal groups led to highly potent inhibitors. For instance, derivatives bearing 4-aminopyrazolo[3,4-d]pyrimidine and 4-oxopyrazolo[3,4-d]pyrimidine moieties were potent inhibitors of the tumor-associated isoforms hCA IX and XII, with inhibition constants (Kᵢ) in the low nanomolar range. nih.gov

The following table illustrates the impact of different terminal groups, attached via a linker to the 2-amino position of the benzothiazole-6-sulfonamide core, on the inhibition of human (h) carbonic anhydrase isoforms.

| Linker | Terminal Group | Target Isoform | Inhibition Constant (Kᵢ) |

| -NHCOCH₂S- | 4,5-dicyano-imidazole | hCA II | 8.5 nM |

| -NHCOCH₂S- | 4,5-dicyano-imidazole | hCA IX | 25.5 nM |

| -NHCOCH₂S- | Benzimidazole | hCA II | 9.8 nM |

| -NHCOCH₂S- | Benzimidazole | hCA IX | 30.2 nM |

| -NHCOCH₂N- | 4-aminopyrazolo[3,4-d]pyrimidine | hCA II | 3.5 nM |

| -NHCOCH₂N- | 4-aminopyrazolo[3,4-d]pyrimidine | hCA IX | 5.5 nM |

Data synthesized from Ibrahim et al., Bioorganic & Medicinal Chemistry, 2015. nih.gov

Similarly, the use of a hydrazone linker (-C=N-NH-) in benzo[d]thiazole derivatives has been shown to be effective for generating compounds with significant antimicrobial activity. nih.gov The efficacy of these hydrazones was highly dependent on the terminal group, with electron-donating groups on a terminal phenyl ring generally increasing antibacterial activity, while electron-withdrawing groups favored antifungal activity. nih.gov

Deriving Pharmacophore Models for Targeted Biological Activity

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. These models are derived from SAR studies and computational methods like molecular docking, and they serve as valuable blueprints for designing new, more potent ligands. researchgate.net

For benzothiazole-6-sulfonamide derivatives targeting metalloenzymes like carbonic anhydrase, a clear pharmacophore model has emerged from extensive research. nih.gov

Zinc-Binding Group (ZBG): The cornerstone of the pharmacophore is the primary sulfonamide group (-SO₂NH₂). The deprotonated nitrogen atom coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, anchoring the inhibitor.

Hydrogen Bonding Network: The oxygen atoms of the sulfonamide group typically form hydrogen bonds with conserved amino acid residues (e.g., Thr199 in hCA II), further stabilizing the inhibitor-enzyme complex.

Aromatic/Hydrophobic Regions: The benzothiazole ring itself occupies a hydrophobic region of the active site. Substitutions on this ring can enhance van der Waals interactions with hydrophobic amino acid residues.

Additional Interaction Points: When linkers and terminal groups are added (as described in section 6.3), they extend into other regions of the active site, forming additional hydrogen bonds or hydrophobic interactions. These interactions are crucial for achieving high affinity and for differentiating between the active sites of various enzyme isoforms, thus conferring selectivity. researchgate.netnih.gov

Molecular docking studies have been instrumental in visualizing these interactions and refining the pharmacophore model. By docking newly designed benzothiazole sulfonamides into the crystal structures of hCA isoforms, researchers can predict their binding orientation and affinity, allowing for the rational design of compounds with potent and selective inhibitory profiles before undertaking their chemical synthesis. researchgate.netnih.gov

Mechanistic Investigations of N Methyl 1,3 Benzothiazole 6 Sulfonamide Actions

Molecular Basis of Enzyme Inhibition and Receptor Modulation

The primary mechanism of action for benzothiazole (B30560) sulfonamides is the inhibition of enzymes, particularly zinc-metalloenzymes like carbonic anhydrases (CAs). nih.gov The molecular basis for this inhibition is well-understood. The sulfonamide moiety (-SO₂NH₂) coordinates directly to the Zn(II) ion located in the active site of the enzyme, displacing a zinc-bound water molecule or hydroxide (B78521) ion and thereby blocking the enzyme's catalytic function. researchgate.net This interaction is a hallmark of sulfonamide-based inhibitors. nih.gov

Carbonic Anhydrase (CA) Inhibition: Derivatives of 2-amino-1,3-benzothiazole-6-sulfonamide (B100466) have been extensively investigated as inhibitors of various human (h) CA isoforms. nih.govresearchgate.netunifi.it These enzymes play crucial roles in physiological processes such as pH regulation and CO₂ transport. nih.gov Studies show that compounds in this class are potent inhibitors of cytosolic isoforms hCA I, II, and VII, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. researchgate.netnih.govnih.gov The inhibition constants (Kᵢ) are often in the low nanomolar to subnanomolar range, indicating high-affinity binding. nih.govunifi.it The structure-activity relationship is sharp, meaning minor modifications to the benzothiazole scaffold can significantly alter inhibitory potency and isoform selectivity. researchgate.netunifi.it

Below is a table summarizing the inhibitory activity of several 1,3-benzothiazole-6-sulfonamide (B1500267) derivatives against key human carbonic anhydrase isoforms.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Benzothiazole-6-Sulfonamide Derivatives (Kᵢ in nM)

| Compound | hCA I | hCA II | hCA VII | hCA IX |

|---|---|---|---|---|

| 2-amino-1,3-benzothiazole-6-sulfonamide | 2327 | 10.3 | 29.8 | 295.6 |

| 2-acetylamino-1,3-benzothiazole-6-sulfonamide | 102.3 | 0.6 | 5.4 | 3.7 |

| 2-amino-4-bromo-1,3-benzothiazole-6-sulfonamide | 436.4 | 12.8 | 15.5 | 38.2 |

| Acetazolamide (Standard) | 250 | 12.1 | 2.5 | 25.4 |

Data sourced from studies on benzothiazole-6-sulfonamide derivatives. unifi.it

Other Potential Enzyme Targets: Beyond carbonic anhydrases, the sulfonamide scaffold is known to target other critical enzymes.

Dihydropteroate (B1496061) Synthase (DHPS): In bacteria, sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA). wikipedia.orgnih.gov This inhibition disrupts the bacterial folate synthesis pathway, which is essential for producing nucleic acids, thereby exerting a bacteriostatic effect. wikipedia.orgnih.gov Benzothiazole-sulfonamide hybrids have been designed as potential dual inhibitors of both DHPS and dihydrofolate reductase (DHFR). acs.orgcnr.it

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been evaluated as inhibitors of 11β-HSD1, an enzyme implicated in diabetes and metabolic syndrome. researchgate.netnih.gov

Currently, there is no significant body of research indicating that N-methyl-1,3-benzothiazole-6-sulfonamide or its close analogs function through receptor modulation. The primary focus of mechanistic studies remains on enzyme inhibition.

Cellular Pathway Interrogations and Biological Target Identification

The inhibition of specific enzymes by benzothiazole sulfonamides leads to the disruption of key cellular pathways. The identification of these biological targets is often achieved through a combination of computational (in silico) prediction and experimental (in vitro) validation. nih.govmdpi.com

Interference with Cellular pH Regulation and Oncogenesis: The inhibition of tumor-associated carbonic anhydrase isoforms hCA IX and XII is a significant mechanism with therapeutic potential in oncology. researchgate.netnih.gov These enzymes are overexpressed in many hypoxic tumors and contribute to the acidification of the extracellular environment while maintaining a neutral intracellular pH. This pH gradient promotes tumor cell survival, proliferation, and metastasis. researchgate.net By inhibiting hCA IX and XII, benzothiazole-6-sulfonamides can disrupt this pH regulation, leading to increased intracellular acidity and suppression of tumor growth. researchgate.netresearchgate.net

Disruption of Folate Biosynthesis Pathway: As inhibitors of dihydropteroate synthase (DHPS), sulfonamides block the synthesis of dihydrofolate, a precursor to tetrahydrofolate. nih.govcnr.it Tetrahydrofolate is a vital cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. wikipedia.org By disrupting this pathway, sulfonamide-based compounds prevent bacterial replication, which underpins their use as antibacterial agents. wikipedia.orgnih.gov

Biological Target Identification: Initial identification of potential biological targets for novel benzothiazole derivatives often employs in silico target fishing. nih.gov These computational methods compare the chemical structure of the query molecule against databases of known ligands to predict potential protein targets. nih.govnih.gov Following prediction, targets are validated experimentally through in vitro enzyme assays that measure the compound's inhibitory activity (e.g., IC₅₀ or Kᵢ values) against the purified enzyme. acs.org For instance, the inhibitory effects of benzothiazole-6-sulfonamides on various CA isoforms were confirmed using a stopped-flow CO₂ hydrase assay. unifi.it

Considerations for Biological Target Validation and Resistance Mechanisms

Validating a biological target is a critical step to confirm that its modulation is responsible for the observed physiological or therapeutic effect. Concurrently, understanding potential mechanisms of resistance is essential for the long-term viability of any therapeutic agent.

Biological Target Validation: Target validation for benzothiazole sulfonamides is supported by observing the expected biological outcomes following enzyme inhibition. For example, the potent inhibition of CA IX and XII by these compounds correlates with antiproliferative activity in cancer cell lines. researchgate.net Similarly, the antibacterial effect of sulfonamides is validated by demonstrating their action on the folate pathway. nih.gov Docking studies that show a favorable fit of the inhibitor within the enzyme's active site provide further validation of the target engagement at a molecular level. researchgate.netresearchgate.net

Resistance Mechanisms: Bacteria can develop resistance to sulfonamide-based agents through several mechanisms.

Target Modification: Mutations in the gene encoding the target enzyme, such as DHPS, can alter the active site, reducing the binding affinity of the sulfonamide inhibitor while still allowing the natural substrate to bind. nih.gov

Efflux Pumps: A major mechanism of resistance, particularly in Gram-negative bacteria, is the active extrusion of the drug from the cell by multidrug efflux pumps. mdpi.comnih.gov These transmembrane protein complexes, such as the Resistance-Nodulation-Division (RND) superfamily pumps AcrAB-TolC in Enterobacterales and MexAB-OprM in Pseudomonas aeruginosa, can recognize and expel a wide range of substrates, including sulfonamides. mdpi.comnih.gov Overexpression of these pumps reduces the intracellular concentration of the drug to sub-therapeutic levels, rendering it ineffective. nih.govfrontiersin.org The development of efflux pump inhibitors (EPIs) is an active area of research to counteract this form of resistance and restore the efficacy of existing antibiotics. mdpi.commdpi.com

Concluding Remarks and Future Research Perspectives

Summary of Current Research Gaps and Opportunities in N-methyl-1,3-benzothiazole-6-sulfonamide Research

While the benzothiazole (B30560) sulfonamide scaffold has been the subject of considerable research, investigations have often focused on a range of derivatives rather than specifically on this compound. This presents several distinct gaps in the current body of knowledge, which in turn create opportunities for impactful future research.

Identified Research Gaps:

Limited Isoform-Specific Inhibition Data: The broader class of benzothiazole sulfonamides has been shown to inhibit various human carbonic anhydrase (hCA) isoforms, including hCA I, II, VII, and the tumor-associated IX and XII. tandfonline.comresearchgate.net However, there is a scarcity of published data detailing the specific inhibitory potency and selectivity profile of this compound against a comprehensive panel of these isoforms.

Lack of In-Depth Structure-Activity Relationship (SAR) Analysis: Minor structural modifications to the benzothiazole sulfonamide scaffold can lead to significant changes in inhibitory activity and isoform selectivity. tandfonline.com The specific contribution of the N-methyl group to binding affinity and selectivity, compared to the parent 2-amino-benzothiazole-6-sulfonamide or other N-substituted analogs, has not been thoroughly elucidated.

Minimal Exploration of Alternative Mechanisms: Research has predominantly centered on carbonic anhydrase inhibition. However, related benzothiazole structures have shown potential in other areas, such as the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is relevant to diabetes. researchgate.net The activity of this compound against other potential biological targets remains largely unexplored.

Absence of Preclinical Data: There is a significant lack of publicly available data on the pharmacokinetic and pharmacodynamic (PK/PD) properties of this specific compound. Information regarding its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is necessary to evaluate its potential as a therapeutic agent.

Opportunities for Future Investigation:

Comprehensive Biological Screening: A key opportunity lies in the systematic evaluation of this compound against all 15 known human carbonic anhydrase isoforms. This would definitively establish its potency and selectivity, potentially identifying it as a valuable tool for studying specific isoforms or as a lead for drug development.

Targeted Synthesis and SAR Studies: There is an opportunity to synthesize a focused library of N-substituted analogs to perform a detailed SAR study. This would clarify the role of the N-methyl group and guide the rational design of next-generation inhibitors with enhanced potency and desired selectivity profiles for targets like hCA VII (implicated in neuropathic pain) or hCA IX and XII (cancer targets). tandfonline.com

Exploration of New Therapeutic Areas: Investigating the compound's effect on other enzyme systems, such as 11β-HSD1, protein kinases, or its potential as an antimicrobial agent, could open new avenues for its application in medicinal chemistry. uobabylon.edu.iqresearchgate.net

Development as a Research Tool: If found to be a highly selective inhibitor of a particular CA isoform, this compound could be developed into a valuable chemical probe for basic research to explore the physiological and pathological roles of that specific enzyme.

Prospects for Further Development and Applications within Medicinal Chemistry and Beyond

The future of this compound is dependent on addressing the aforementioned research gaps. Should further studies reveal a favorable biological profile, its prospects for development are significant.

Within Medicinal Chemistry: The primary path forward lies in its potential as a carbonic anhydrase inhibitor. Depending on its selectivity profile, it could serve as a foundational molecule for developing drugs for various conditions:

Oncology: Tumor-associated isoforms hCA IX and XII are validated targets for cancer therapy. tandfonline.comresearchgate.net If the compound shows potent and selective inhibition of these isoforms, it could be a starting point for novel anticancer agents that target the tumor microenvironment.

Neurological Disorders: Effective inhibition of brain-associated isoforms like hCA VII could make it a lead compound for developing treatments for neuropathic pain or epilepsy. tandfonline.com

Ophthalmology: Like established sulfonamide CA inhibitors (e.g., Acetazolamide), it could be investigated for its potential to lower intraocular pressure in the treatment of glaucoma. mdpi.com

The development process would involve lead optimization to enhance its efficacy, selectivity, and drug-like properties. Modifications to the benzothiazole core or the sulfonamide group could be explored to improve its ADMET profile, making it a more viable clinical candidate.

Beyond Medicinal Chemistry: The benzothiazole nucleus is a versatile heterocyclic structure with applications beyond pharmaceuticals. uobabylon.edu.iqmdpi.com

Diagnostic and Imaging Agents: Benzothiazole derivatives are known for their fluorescent properties. mdpi.com Future research could explore the potential of this compound as a scaffold for creating fluorescent probes. Such probes could be used to visualize the expression and localization of specific carbonic anhydrase isoforms in cells and tissues, aiding in diagnostics and biomedical research.

Green Chemistry and Synthesis: The benzothiazole ring is an important framework in synthetic chemistry. mdpi.com Further research into efficient and environmentally friendly methods for synthesizing this compound and its derivatives could contribute to advancements in green chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-1,3-benzothiazole-6-sulfonamide, and how can intermediates be characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, fluorobenzothiazole derivatives can be prepared by treating 2-amino-6-fluoro-7-chloro benzothiazole with anilino-s-methyl ethylene cyanoacetamide in ethanol . Intermediates are characterized using HPLC , NMR (¹H/¹³C), and mass spectrometry to confirm structural integrity. Crystallographic validation via single-crystal X-ray diffraction (e.g., using SHELX programs ) ensures precise bond angles and molecular geometry.

Q. How is the purity of this compound assessed in experimental workflows?

- Methodology : Purity is determined through chromatographic methods (HPLC or GC-MS) with UV detection at λ = 227–280 nm, calibrated against reference standards. Thermal analysis (e.g., melting point determination , reported as 227°C ) and elemental analysis (%C, %H, %N) further validate purity. For crystalline samples, powder X-ray diffraction (PXRD) identifies polymorphic impurities .

Q. What biological activities have been reported for benzothiazole sulfonamide derivatives?

- Methodology : Derivatives are screened for bioactivity via in vitro assays. For example, fluorinated analogs are docked into target proteins (e.g., α-glucosidase for antidiabetic studies) using AutoDock Vina , followed by enzymatic inhibition assays (IC₅₀ determination) . Cell permeability is assessed via Caco-2 monolayer models , with LC-MS quantifying intracellular concentrations .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in regioselective reactions?

- Methodology : Reaction condition screening (solvent polarity, temperature, catalyst) improves regioselectivity. For example, THF enhances nucleophilic substitution in spirocyclotriphosphazene syntheses . Kinetic studies (e.g., monitoring via in situ IR spectroscopy) identify rate-limiting steps. Computational tools like DFT calculations (Gaussian 16) predict transition states to guide optimization .

Q. How can contradictions in crystallographic and spectroscopic data be resolved for sulfonamide derivatives?

- Methodology : Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility. Variable-temperature NMR probes dynamic behavior, while Hirshfeld surface analysis (CrystalExplorer) maps intermolecular interactions influencing solid-state packing . For ambiguous NOE correlations, rotational-echo double-resonance (REDOR) NMR clarifies spatial proximities .

Q. What role do hydrogen-bonding networks play in the crystallographic stability of this compound?

- Methodology : Graph-set analysis (Ettermatic approach) categorizes hydrogen-bonding patterns (e.g., R₂²(8) motifs) . Thermogravimetric analysis (TGA) correlates dehydration events with lattice stability. Synchrotron-based high-pressure crystallography reveals pressure-induced phase transitions, linking H-bond strength to mechanical resilience .

Q. How can computational docking improve the design of sulfonamide-based inhibitors targeting specific enzymes?

- Methodology : Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding pocket flexibility. Free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity. For example, introducing electron-withdrawing groups (e.g., -CF₃) enhances interactions with hydrophobic enzyme pockets, validated by isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.